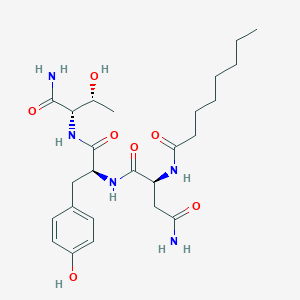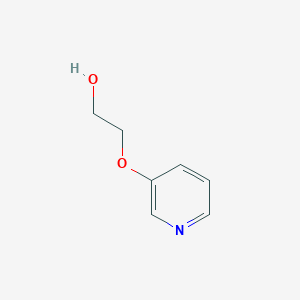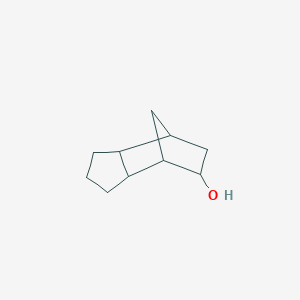
1,2,8-Trimethylphenanthren
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of alkylated phenanthrenes, including trimethylphenanthrenes, often involves complex organic reactions. A study by Budzinski et al. (1993) discusses the thermodynamic calculations on alkylated phenanthrenes, highlighting the synthesis approach for trimethylphenanthrenes by applying molecular mechanics methods to evaluate enthalpies of formation. This approach aids in predicting the presence of isomers in natural samples, significantly narrowing the scope of synthesis work required for standard compounds (Budzinski et al., 1993).
Molecular Structure Analysis
The molecular structure of 1,2,8-trimethylphenanthrene and its analogs is significantly influenced by the substitution pattern. A study by Konishi et al. (2018) on 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes reveals how substitution at the 1,8-positions leads to a distorted molecular geometry. This distortion impacts the compound's optical properties, evidenced by X-ray crystallography and theoretical calculations (Konishi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 1,2,8-trimethylphenanthrene involves various organic transformations, including Michael addition and cyclization reactions. For instance, Kimura et al. (1979) synthesized 9-(4H-cyclopenta[def]phenanthren-4-yl)-9,9′-bifluorene through Michael addition, demonstrating the compound's versatility in forming complex structures (Kimura et al., 1979).
Physical Properties Analysis
Physical properties of 1,2,8-trimethylphenanthrene, such as melting point, boiling point, and solubility, are crucial for its application in various fields. The thermodynamic calculations by Budzinski et al. (1993) provide insights into the enthalpies of formation, which are indirectly related to physical properties like stability and reactivity (Budzinski et al., 1993).
Chemical Properties Analysis
The chemical properties of 1,2,8-trimethylphenanthrene, including reactivity with other compounds and stability under various conditions, are fundamental for its applications. The synthesis and characterization studies mentioned earlier provide a foundation for understanding these properties, especially in terms of reactivity patterns and the effects of structural distortion on chemical behavior (Konishi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Aromatisierung von Terpenen und Steroiden
1,2,8-Trimethylphenanthren: wird bei der Aromatisierung von Terpenen und Steroiden verwendet, einem Prozess, der durch Dehydrierung aromatische Verbindungen bildet. Diese Methode hat eine historische Bedeutung bei der Aufklärung der Kohlenstoffgerüste von Naturstoffen. Heute sind diese aromatischen Verbindungen für Industrien wie die Erdöl-, Polymer- und Parfümindustrie von Interesse. Sie dienen auch als Biomarker in geologischen Studien und bieten Substrate für neuartige aromatische Substitutions- und Kupplungsreaktionen in der Synthese .
Umweltanalytik
In der Umweltanalytik fungiert This compound als Biomarker für die Untersuchung der Ablagerung von Gesteinen. Sein Vorkommen und seine Konzentration können auf die thermische Reife organischer Stoffe in Sedimentgesteinen hinweisen, was für das Verständnis der geologischen Geschichte und der potenziellen Kohlenwasserstoffressourcen entscheidend ist .
Organische Geochemie
Die Verbindung ist in der organischen Geochemie von Bedeutung, insbesondere bei der Untersuchung von Ölschiefern. Ihre relative Häufigkeit steigt mit der thermischen Reife der Ölschiefer, was auf ihr Potenzial als Marker für die Reife von Erdölmuttergesteinen hindeutet. Diese Anwendung ist entscheidend für die Identifizierung geeigneter Erdölquellen und das Verständnis der Ablagerungsmilieus dieser Schiefergesteine .
Forschung zu thermophysikalischen Eigenschaften
This compound: wird auf seine thermophysikalischen Eigenschaften untersucht. Forscher greifen auf kritisch bewertete thermodynamische Eigenschaftsdaten für reine Verbindungen zu, die für verschiedene wissenschaftliche und industrielle Anwendungen, darunter Materialwissenschaften und chemische Verfahrenstechnik, unerlässlich sind .
Wirkmechanismus
Target of Action
Unfortunately, the specific targets of 1,2,8-Trimethylphenanthrene are not well-documented in the literature. This compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are known to interact with a variety of cellular targets, but the specific targets of 1,2,8-Trimethylphenanthrene remain to be identified .
Mode of Action
Many pahs are known to interact with the aryl hydrocarbon receptor (ahr), leading to changes in gene expression
Biochemical Pathways
Many PAHs are metabolized by enzymes in the cytochrome P450 family, leading to the formation of reactive metabolites that can bind to DNA and other cellular macromolecules
Pharmacokinetics
It’s known that the compound has a molecular weight of 22031, a density of 11±01 g/cm³, and a boiling point of 3897±220 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a PAH, it may potentially cause cellular damage through the formation of reactive metabolites, as mentioned above . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,8-Trimethylphenanthrene. For instance, its physical and chemical properties, such as its boiling point and density, may be affected by temperature and pressure . Additionally, its interaction with other substances in the environment could potentially influence its stability and activity.
Biochemische Analyse
Temporal Effects in Laboratory Settings
One study suggests that the relative abundance of 1,2,8-Trimethylphenanthrene increases with increasing maturity in oil shale samples , indicating potential changes in its effects over time.
Metabolic Pathways
As a PAH, it is likely metabolized through phase I and phase II metabolic reactions
Eigenschaften
IUPAC Name |
1,2,8-trimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-7-8-17-15(13(11)3)10-9-14-12(2)5-4-6-16(14)17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRSGUHNCVWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174167 | |
| Record name | 1,2,8-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20291-75-2 | |
| Record name | 1,2,8-Trimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20291-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,8-Trimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene,2,8-trimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,8-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8-trimethylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,8-TRIMETHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D838QZ8UAX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 1,2,8-Trimethylphenanthrene in crude oil help determine the origin of the oil?
A: The relative abundance of 1,2,8-Trimethylphenanthrene (1,2,8-TMP) in crude oil, alongside other aromatic hydrocarbons, can provide insights into the oil's source and potential migration pathways. For example, in the Wenan Slope of the Jizhong area, two distinct oil types were identified based on their aromatic hydrocarbon profiles. [] Type I oil, characterized by a lower ratio of specific trimethylnaphthalene isomers and a higher abundance of 1,2,8-TMP, is suggested to originate from the Maxi-Maozhou Sag. [] In contrast, Type II oil, displaying a higher ratio of the same trimethylnaphthalene isomers and a lower abundance of 1,2,8-TMP, is believed to originate from the Baxian Sag. [] This differentiation highlights how variations in 1,2,8-TMP concentrations, alongside other molecular markers, can be valuable tools for unraveling the complex history of oil formation and migration within a basin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)







